molecular formula C20H19ClN4O6S B467189 2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide CAS No. 581781-95-5

2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B467189
CAS No.: 581781-95-5
M. Wt: 478.9g/mol
InChI Key: SODLZNNUANPOJE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide-derived acetamide compound characterized by a 2-chlorophenoxy group attached to an acetamide backbone. The acetamide nitrogen is linked to a phenyl ring substituted with a sulfamoyl group, which is further connected to a 2,6-dimethoxy-4-pyrimidinyl amine moiety.

The compound’s ortho-chlorophenoxy group may influence steric and electronic properties, while the 2,6-dimethoxy-pyrimidine ring could enhance solubility and hydrogen-bonding capacity. The sulfamoyl bridge likely contributes to its stability and ability to interact with biological targets, such as enzymes involved in folate biosynthesis—a common target for sulfonamide antibiotics .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O6S/c1-29-19-11-17(23-20(24-19)30-2)25-32(27,28)14-9-7-13(8-10-14)22-18(26)12-31-16-6-4-3-5-15(16)21/h3-11H,12H2,1-2H3,(H,22,26)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODLZNNUANPOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate halogenating agent to form 2-chlorophenoxy.

    Coupling with the pyrimidinyl group: The 2-chlorophenoxy intermediate is then reacted with 2,6-dimethoxy-4-pyrimidinylamine under suitable conditions to form the desired intermediate.

    Sulfonylation: The intermediate is further reacted with a sulfonylating agent to introduce the sulfonyl group.

    Acetylation: Finally, the compound is acetylated to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Phenoxy Substituent Pyrimidine/Sulfonyl Group Modifications Key Functional Differences References
Target Compound 2-Chlorophenoxy 2,6-Dimethoxy-4-pyrimidinyl sulfamoyl Ortho-Cl, dimethoxy-pyrimidine
N-(2-(4-Chlorophenoxy)acetamidophenyl)-1H-indole-2-carboxamide 4-Chlorophenoxy Indole carboxamide Para-Cl, indole moiety
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide 4-Propanoylphenoxy 2,6-Dimethylpyrimidinyl sulfamoyl Propanoyl group, methyl-pyrimidine
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide None 4,6-Dimethylpyrimidinyl sulfanyl Sulfanyl linker, methyl-pyridinyl

Key Observations:

Phenoxy Group Positional Isomerism: The target compound’s 2-chlorophenoxy group (ortho position) introduces steric hindrance compared to the 4-chlorophenoxy (para) analogue in . This may reduce rotational freedom and alter binding affinity to hydrophobic enzyme pockets .

Pyrimidine Modifications: The 2,6-dimethoxy-pyrimidine in the target compound enhances polarity and hydrogen-bonding capacity relative to the 2,6-dimethyl-pyrimidine in . This could improve aqueous solubility, a critical factor in drug bioavailability .

Sulfamoyl vs. Carboxamide Linkers: The sulfamoyl bridge in the target compound and analogues contrasts with the indole carboxamide in . Sulfamoyl groups are known to mimic para-aminobenzoic acid (PABA), enabling competitive inhibition of dihydropteroate synthase (DHPS) in bacteria—a mechanism central to sulfonamide antibiotics .

Biological Activity

2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H18ClN4O4S
  • Molecular Weight : 425.90 g/mol

The presence of a chlorophenoxy group and a pyrimidinyl moiety suggests potential interactions with biological targets such as enzymes and receptors.

Inhibition of Osteoclastogenesis

Recent studies have highlighted the compound's role as an inhibitor of osteoclastogenesis, which is crucial for maintaining bone health. Osteoclasts are specialized cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. The compound was shown to:

  • Alter mRNA Expressions : It modulated the expression of osteoclast-specific marker genes, indicating a regulatory effect on osteoclast differentiation.
  • Block Mature Osteoclast Formation : The compound inhibited the formation of mature osteoclasts by suppressing F-actin belt formation, which is essential for osteoclast function .

In Vivo Studies

In vivo experiments demonstrated that treatment with this compound could prevent ovariectomy (OVX)-induced bone loss in mouse models. Mice treated with the compound showed significant preservation of bone mass compared to control groups. The study involved:

  • Administration : Mice received intraperitoneal injections of the compound every other day for five weeks.
  • Bone Analysis : Microcomputed tomography (micro-CT) and histological analysis confirmed reduced bone resorption markers in treated mice .

Data Table: Summary of Biological Effects

Biological ActivityMechanismObservations
Osteoclastogenesis InhibitionModulation of gene expressionReduced mature osteoclast formation
Bone Resorption PreventionSuppression of F-actin belt formationPreservation of bone mass in OVX mice

Case Studies and Research Findings

  • Study on Osteoclast Activity :
    • Objective : To evaluate the effects on osteoclastogenesis.
    • Findings : The compound significantly inhibited osteoclast formation and activity in vitro and in vivo, suggesting its potential as a therapeutic agent for osteoporosis .
  • Mechanistic Insights :
    • Research Focus : Investigating molecular pathways affected by the compound.
    • Results : The compound interfered with RANKL-mediated signaling pathways critical for osteoclast differentiation, providing insights into its mechanism of action .

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